molecular formula C12H10O5S2 B1280428 Benzenesulfonic Anhydride CAS No. 512-35-6

Benzenesulfonic Anhydride

Cat. No. B1280428
CAS RN: 512-35-6
M. Wt: 298.3 g/mol
InChI Key: MLWPJXZKQOPTKZ-UHFFFAOYSA-N
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Description

Benzenesulfonic anhydride derivatives are a class of compounds that have been extensively studied due to their diverse applications in organic synthesis and medicinal chemistry. These compounds are characterized by the presence of a benzenesulfonamide moiety, which is a benzene ring bonded to a sulfonamide group. This functional group is known for its ability to act as a leaving group in chemical reactions, making it a valuable component in the synthesis of various chemical entities .

Synthesis Analysis

The synthesis of benzenesulfonic anhydride derivatives often involves the use of reagents that can introduce the sulfonamide group into the molecule. For instance, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) has been used to activate thioglycosides, which are then converted to glycosides in good yield and selectivity . Other methods include the reaction of benzenesulfonamide with polycyclic acid anhydrides in refluxing acetic acid to produce polycyclic imides , or the use of superacid HF/SbF5 to synthesize tertiary substituted (fluorinated) benzenesulfonamides .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide has been investigated using gas electron diffraction (GED) and quantum chemical methods. These studies have revealed the presence of two stable conformers, with the NH2 group either eclipsing or staggering the SO2 group. The eclipsed form is slightly more favored energetically .

Chemical Reactions Analysis

Benzenesulfonic anhydride derivatives participate in a variety of chemical reactions. For example, benzenesulfonyl azide has been shown to react with cis-endo and cis-exo norbornene-5,6-dicarboxylic acid anhydrides to predominantly yield endo aziridines . Additionally, these derivatives can act as potent inhibitors for enzymes like carbonic anhydrase, which is involved in various physiological processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonic anhydride derivatives are influenced by their molecular structure. For instance, the presence of donor/acceptor-functionalized groups can lead to self-association behavior due to face-to-face stacking in solution, which affects their optical and material properties . The ability of these compounds to inhibit carbonic anhydrase is also a significant chemical property, with many derivatives showing low nanomolar or subnanomolar inhibitory activity against various human isoforms of the enzyme .

Scientific Research Applications

Catalytic Applications

Benzenesulfonic anhydride has been identified as a valuable catalyst in chemical synthesis. For instance, copper benzenesulfonate, a related compound, was effectively used as a reusable catalyst for the synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones, showing good yields and reusability (Wang et al., 2012).

Chemical Decomposition and Rearrangement

In the study of chemical reactions, benzenesulfonic anhydride plays a role in the decomposition and rearrangement of compounds. For example, the thermolysis of certain dihydrotetrazines in boiling toluene produces benzenesulfonic anhydride, among other products, offering insights into reaction mechanisms (Ito et al., 1979).

Oxidation Reactions

Benzenesulfonic anhydride has been utilized in oxidation reactions. For instance, it has been used as an oxidizing agent to convert phenols into o-quinones and to oxidize benzylic hydrocarbons (Barton et al., 1981); (Barton et al., 1982).

Proton Transport and Fuel Cells

In the field of materials science, benzenesulfonic anhydride-related compounds have been studied for their role in proton transportation. A notable application is in the development of new electrolytes for fuel cells, where anhydrous proton transportation through self-assembled molecular complexes involving benzenesulfonic acid has been observed (Soberats et al., 2013).

Environmental Applications

Benzenesulfonic anhydride derivatives have been applied in environmental science, particularly in wastewater treatment. For example, benzenesulfonic acid-doped polyaniline nanorods, synthesized by oxidative polymerization, have been used for the decolorization of simulated dye bath effluent, showing promising results in textile wastewater treatment (Venkatachalam & Seralathan, 2017).

ConclusionBenzenesulfonic anhydride, and its derivatives, have diverse applications in scientific research, ranging from catalysis and chemical synthesis to environmental science and materials research. The compound's versatility in facilitating various chemical reactions and processes makes

Scientific Research Applications of Benzenesulfonic Anhydride

Catalytic Applications

Benzenesulfonic anhydride is used as a catalyst in chemical synthesis. For example, copper benzenesulfonate, a derivative, acts as a reusable catalyst in the synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones, demonstrating good yields and reusability (Wang et al., 2012).

Chemical Decomposition

Benzenesulfonic anhydride is involved in the thermal and acid-catalyzed decomposition of certain compounds. For instance, its formation was observed in the thermolysis of 3,6-diphenyl-1,4-bis-(phenylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine, providing insights into reaction mechanisms (Ito et al., 1979).

Oxidation Reactions

Benzenesulfonic anhydride aids in oxidation reactions. It is effective in converting phenols, pyrocatechols, and hydroquinones into o-quinones, as well as oxidizing benzylic hydrocarbons (Barton et al., 1981); (Barton et al., 1982).

Proton Transport and Material Science

In material science, benzenesulfonic anhydride-related compounds contribute to proton transportation. They form anhydrous proton-transporting nanochannels, which are significant in the development of new electrolytes for fuel cells (Soberats et al., 2013).

Environmental Applications

Benzenesulfonic anhydride derivatives find applications in environmental science, specifically in wastewater treatment. Benzenesulfonic acid-doped polyaniline nanorods, synthesized by oxidative polymerization, have been used for the decolorization of simulated reactive dye bath effluent, showing effectiveness in textile wastewater treatment (Venkatachalam & Seralathan, 2017).

properties

IUPAC Name

benzenesulfonyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5S2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWPJXZKQOPTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462781
Record name Benzenesulfonic Anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic Anhydride

CAS RN

512-35-6
Record name Benzenesulfonic anhydride
Source ChemIDplus
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Record name Benzenesulfonic Anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic Anhydride
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Record name BENZENESULFONIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
L Field - Journal of the American Chemical Society, 1952 - ACS Publications
… The mode of reaction of benzenesulfonic anhydride with hydrogen bromide, certain … Using similar conditions,13 we have reduced benzenesulfonic anhydride to benzenesulfinic acid in …
Number of citations: 74 pubs.acs.org
L Field, PH Settlage - Journal of the American Chemical Society, 1955 - ACS Publications
… than had been used in the reaction of benzenesulfonic anhydride,3 in order to effect … a sulfenyl halide is the principal product with benzenesulfonic anhydride.3 Nevertheless, bromine …
Number of citations: 7 pubs.acs.org
S Oae, T Maeda - Tetrahedron, 1972 - Elsevier
… Our usual I80 tracer experiments were carried out with uniformly i80-labeled benzenesulfonic anhydride to examine the nature of benzenesulfonyloxy migration. The results on the …
Number of citations: 12 www.sciencedirect.com
S Funasaka, K Kato, T Mukaiyama - Chemistry letters, 2007 - journal.csj.jp
… , and sulfonic anhydride derivatives such as benzenesulfonic anhydride were chosen. To the … by using commercially available benzenesulfonic anhydride (BSA) as a dehydrating agent. …
Number of citations: 7 www.journal.csj.jp
RK Raheja, CR Johnson - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
Benzenesulfonic Anhydride - Raheja - Major Reference Works - Wiley Online … Benzenesulfonic Anhydride … After cooling and successive filtrations, benzenesulfonic anhydride was …
Number of citations: 0 onlinelibrary.wiley.com
SK Rastogi, D Equbal, S Kumar, G PR… - Advanced Synthesis …, 2023 - Wiley Online Library
… Next, the compatibility of the developed protocol was checked for the sulfenylation of other heteroarenes with benzenesulfonic anhydride in [Hmim]Br. Interestingly, reactions went …
Number of citations: 2 onlinelibrary.wiley.com
O Armet, J Veciana, J Castañer, J Riera… - … and sulfur and the …, 1988 - Taylor & Francis
… The insoluble residue was dried (in refluxing benzene) and rystallized (same solvent) giving pentachlorobenzenesulfonic anhydride (2), (1.602g; 65%), mp 175-85C (decomp.); IR (KBr) …
Number of citations: 1 www.tandfonline.com
S Ito, A Kakehi, Y Tanaka, K Yoshida… - Bulletin of the Chemical …, 1979 - journal.csj.jp
… Thermolysis of the title dihydrotetrazine in boiling toluene gives benzenesulfonic anhydride, S-phenyl benzenethiosulfonate, and small amounts of diphenyl disulfide and a …
Number of citations: 3 www.journal.csj.jp
DN Kevill, ZH Ryu - Journal of Chemical Research, 2007 - journals.sagepub.com
… We report a kinetic and product study of the solvolyses of two arenesulfonic anhydrides: benzenesulfonic anhydride (1) and p-toluenesulfonic anhydride (2). We have previously …
Number of citations: 3 journals.sagepub.com
EE Knaus, K Redda - Canadian Journal of Chemistry, 1977 - cdnsciencepub.com
… The results of similar reactions employing benzenesulfonic anhydride are shown in Table 1. The reaction of y-toluenesulfonyl chloride with pyridine (solvent) at 25'C in the presence of …
Number of citations: 25 cdnsciencepub.com

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